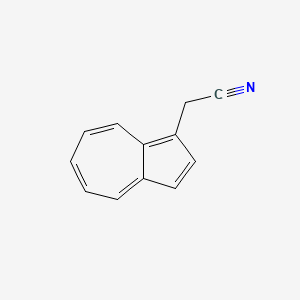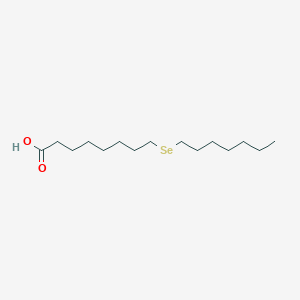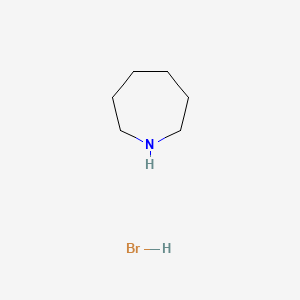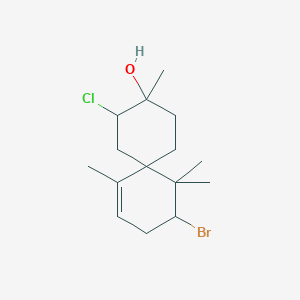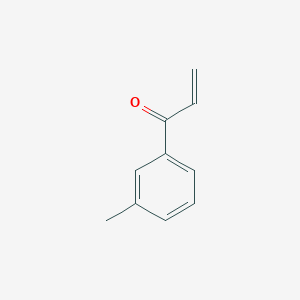![molecular formula C9H10INO2 B14648425 N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide CAS No. 53527-06-3](/img/structure/B14648425.png)
N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide is an organic compound characterized by the presence of a hydroxyphenyl group and an iodoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide typically involves the reaction of 4-hydroxybenzylamine with 2-iodoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The iodoacetamide moiety can be reduced to form corresponding amine derivatives.
Substitution: The iodine atom in the iodoacetamide group can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate (NaSMe) or primary amines (RNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Hydroxyphenyl)retinamide: A synthetic retinoid derivative investigated for its anticancer properties.
Uniqueness
N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide is unique due to the presence of the iodoacetamide group, which imparts distinct reactivity and potential for covalent modification of proteins. This makes it a valuable tool in biochemical research and therapeutic development .
Properties
CAS No. |
53527-06-3 |
|---|---|
Molecular Formula |
C9H10INO2 |
Molecular Weight |
291.09 g/mol |
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-2-iodoacetamide |
InChI |
InChI=1S/C9H10INO2/c10-5-9(13)11-6-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H,11,13) |
InChI Key |
RZKXLWPDGCKAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



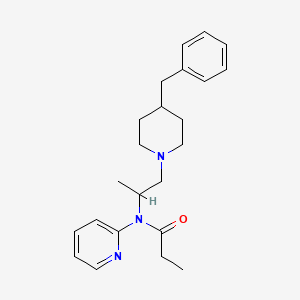
![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)
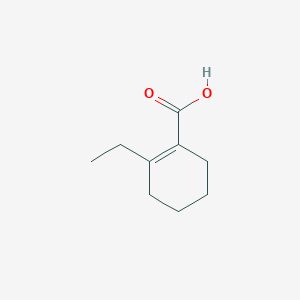
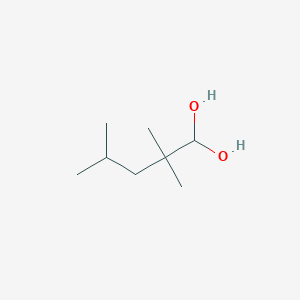
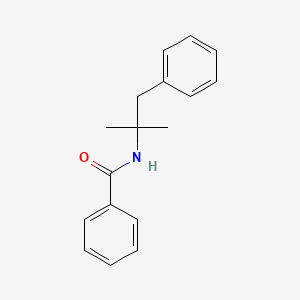
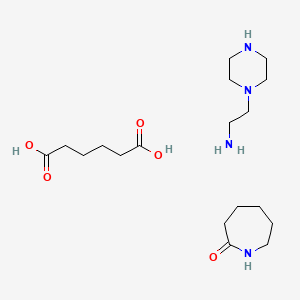
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-](/img/structure/B14648382.png)
